

Technical Support Center: Overcoming Supercooling in Sodium Carbonate Decahydrate Phase Change Materials

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Compound of Interest

Compound Name: Sodium carbonate decahydrate

Cat. No.: B1198397

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium carbonate decahydrate** (SCD) as a phase change material (PCM). The information provided is intended to help overcome common challenges, particularly supercooling, and to provide standardized experimental protocols.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental use of **sodium carbonate decahydrate**.

Issue 1: The material does not solidify at its theoretical melting point (supercooling).

Question: My **sodium carbonate decahydrate** sample remains in a liquid state even when cooled below its melting temperature of approximately 32-34°C. How can I initiate crystallization?

Answer: This phenomenon is known as supercooling and is a common issue with salt hydrate PCMs. To overcome this, the addition of a nucleating agent is necessary to provide sites for crystal growth to begin.

Troubleshooting Steps:

- **Introduce a Nucleating Agent:** The most effective method to combat supercooling is to add a nucleating agent. For **sodium carbonate decahydrate**, forming a eutectic mixture with other hydrated salts has been shown to be effective.
 - **Disodium hydrogen phosphate dodecahydrate (DHPD):** Creating a eutectic mixture of SCD and DHPD can significantly reduce supercooling. For example, a 40wt% SCD - 60wt% DHPD eutectic mixture has a supercooling degree of 3.6°C.[\[1\]](#)
 - **Sodium sulfate decahydrate:** A 1:1 mass ratio of sodium sulfate decahydrate and **sodium carbonate decahydrate** can form a eutectic mixture with a melting point of 23.98°C.[\[1\]](#)
- **Ensure Proper Dispersion:** The nucleating agent must be thoroughly and uniformly dispersed throughout the molten SCD. Mechanical stirring or ultrasonication can be used to achieve a homogenous mixture.
- **Optimize Concentration:** The concentration of the nucleating agent is critical. Start with the concentrations reported in the literature and perform optimization experiments to find the ideal ratio for your specific application.

Issue 2: The material shows reduced thermal performance after several cycles (phase separation).

Question: After several melting and freezing cycles, the latent heat capacity of my **sodium carbonate decahydrate** PCM has decreased. What could be the cause and how can I fix it?

Answer: This is likely due to phase separation, where the anhydrous salt settles out from the aqueous solution during melting. This prevents the complete recombination of the salt and its water of crystallization during freezing, leading to a loss of thermal energy storage capacity.

Troubleshooting Steps:

- **Incorporate a Thickening Agent:** Adding a thickening agent can increase the viscosity of the molten salt, suspending the anhydrous salt particles and preventing them from settling. Common thickening agents for salt hydrates include:

- Carboxymethyl cellulose (CMC)
- Hydroxyethyl cellulose (HEC)
- Use a Porous Support Matrix: Encapsulating the SCD within a porous support material can physically prevent phase separation.[2] This method also enhances the heat transfer surface area. Suitable support materials include:
 - Expanded graphite
 - Expanded vermiculite
- Mechanical Agitation: For larger-scale systems, gentle mechanical stirring during the melting phase can help to keep the components mixed. However, this may not be practical for all applications.

Frequently Asked Questions (FAQs)

Q1: What is supercooling in the context of phase change materials?

A1: Supercooling is the phenomenon where a liquid is cooled below its normal freezing point without becoming a solid. For PCMs like **sodium carbonate decahydrate**, this means the material remains liquid even when its temperature is below its phase transition temperature, thus delaying the release of its stored latent heat.

Q2: How do nucleating agents work to reduce supercooling?

A2: Nucleating agents are substances that provide a template or seed for crystallization to begin. They have a crystal structure that is similar to that of the PCM in its solid state. This similarity in crystal lattice reduces the energy barrier for the formation of stable crystal nuclei, allowing solidification to occur at a temperature much closer to the true melting point.

Q3: What is phase separation and why is it a problem for **sodium carbonate decahydrate**?

A3: **Sodium carbonate decahydrate** melts incongruently, meaning that upon melting, it can separate into a saturated aqueous solution and a solid, less hydrated form (or anhydrous sodium carbonate). Due to density differences, the solid phase can settle at the bottom. This

prevents the full reformation of the decahydrate upon cooling, leading to a gradual loss of latent heat storage capacity over repeated cycles.[2]

Q4: Can I use borax as a nucleating agent for **sodium carbonate decahydrate**?

A4: While borax (sodium tetraborate decahydrate) is a well-known and effective nucleating agent for sodium sulfate decahydrate, its effectiveness for pure **sodium carbonate decahydrate** is not as extensively documented in the provided search results.[3] However, it has been used as a nucleating agent in a eutectic mixture of **sodium carbonate decahydrate** and sodium phosphate dibasic dodecahydrate.[3][4]

Q5: What are the key thermal properties I should measure for my **sodium carbonate decahydrate** PCM?

A5: The key thermal properties to characterize are:

- **Melting Temperature:** The temperature at which the material transitions from solid to liquid.
- **Latent Heat of Fusion:** The amount of energy absorbed by the material during melting.
- **Solidification Temperature:** The temperature at which the material transitions from liquid to solid.
- **Degree of Supercooling:** The difference between the melting temperature and the solidification temperature.
- **Thermal Stability:** The ability of the material to maintain its thermal properties after repeated melting and freezing cycles.

Quantitative Data Summary

The following tables summarize the thermal properties of **sodium carbonate decahydrate** and its eutectic mixtures with different nucleating agents.

Table 1: Thermal Properties of **Sodium Carbonate Decahydrate** Eutectic Mixtures

Eutectic Composition	Melting Temperature (°C)	Latent Heat of Fusion (J/g)	Degree of Supercooling (°C)
40wt% SCD - 60wt% DHPD	27.3	220.2	3.6
50wt% Sodium Sulfate Decahydrate - 50wt% SCD	23.98	110.3	Not Specified
68wt% SCD - 32wt% Sodium Phosphate Dibasic Dodecahydrate	26.2	210.6	Not Specified

SCD: **Sodium Carbonate Decahydrate**, DHPD: Disodium Hydrogen Phosphate Dodecahydrate

Experimental Protocols

Differential Scanning Calorimetry (DSC) Analysis

This protocol outlines the procedure for determining the thermal properties of **sodium carbonate decahydrate** PCMs.

Objective: To measure the melting temperature, latent heat of fusion, and solidification temperature of the PCM.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids
- Analytical balance (accurate to ± 0.01 mg)

Procedure:

- Sample Preparation:

- Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan.
- Hermetically seal the pan to prevent any loss of water vapor during heating.
- DSC Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
 - Heat the sample at a constant rate of 5-10°C/min to a temperature significantly above the melting point (e.g., 50°C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample at the same constant rate back to the initial temperature.
- Data Analysis:
 - From the heating curve, determine the onset temperature (melting point) and the integrated peak area (latent heat of fusion).
 - From the cooling curve, determine the onset temperature of crystallization (solidification point).
 - Calculate the degree of supercooling by subtracting the solidification temperature from the melting temperature.

Thermal Cycling Test

This protocol is for evaluating the long-term thermal stability of the PCM.

Objective: To determine the change in thermal properties of the PCM after a large number of melting and freezing cycles.

Apparatus:

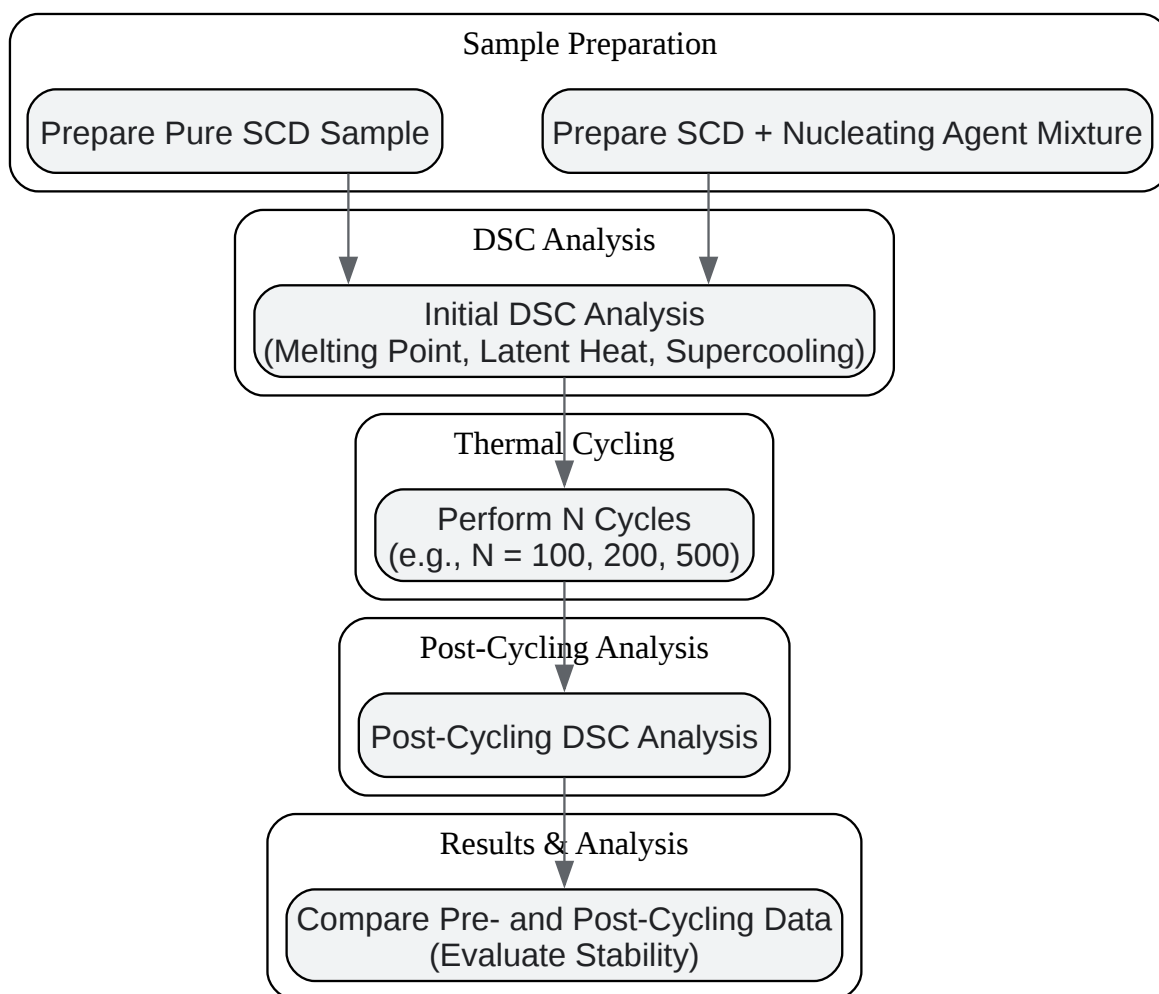
- Thermal cycler or a temperature-controlled bath/oven
- Sealed containers for the PCM samples

- DSC for pre- and post-cycling analysis

Procedure:

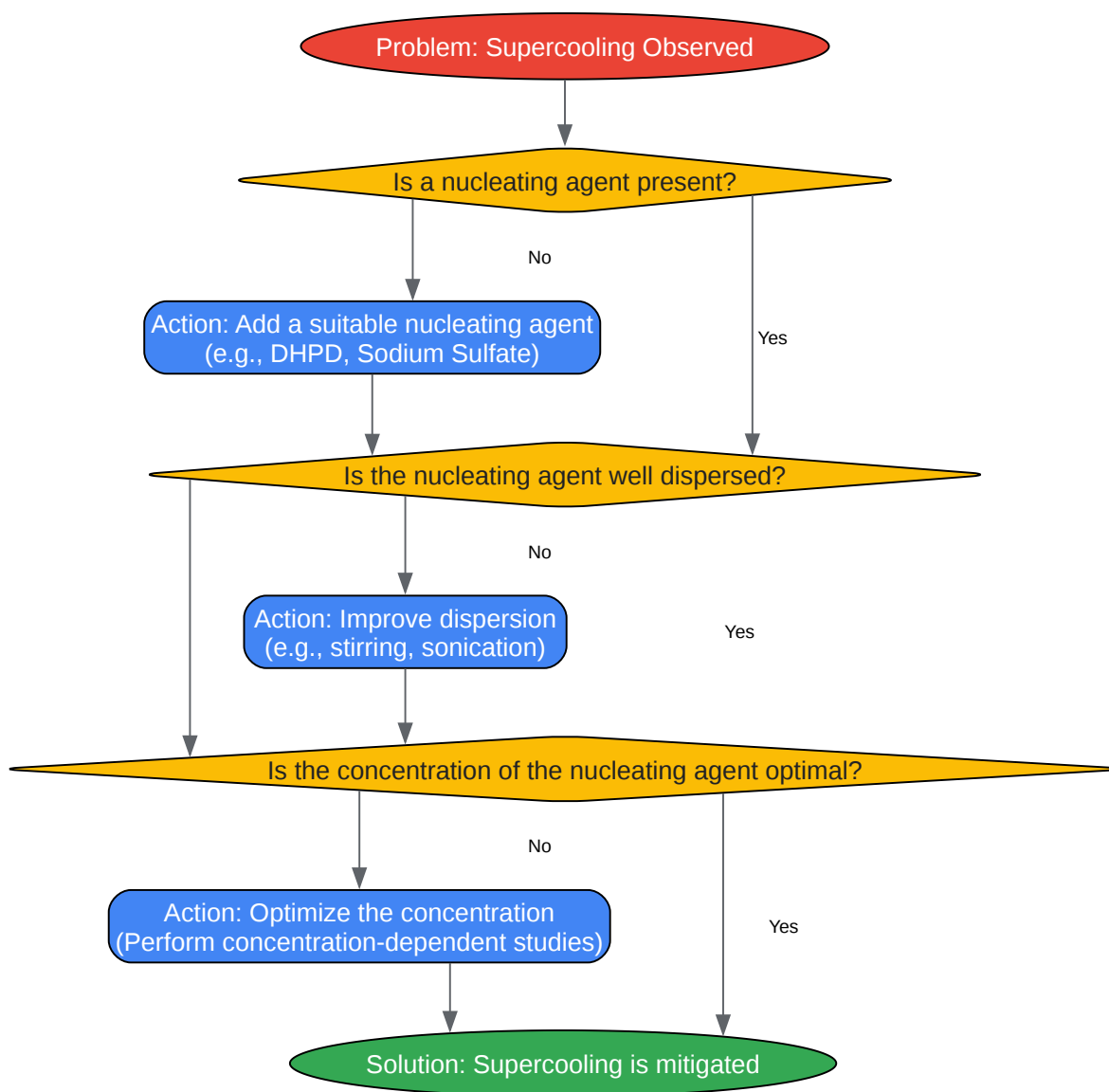
- Initial Characterization: Perform DSC analysis on a set of initial samples to determine their baseline thermal properties.
- Sample Encapsulation: Place a known quantity of the PCM in a sealed, leak-proof container.
- Thermal Cycling:
 - Subject the encapsulated samples to repeated heating and cooling cycles.
 - The temperature range for cycling should encompass the full melting and solidification of the PCM (e.g., from 10°C to 50°C).
 - The heating and cooling rates can be accelerated for efficiency, but should be consistent.
- Periodic Analysis: After a set number of cycles (e.g., 10, 50, 100, 200 cycles), remove a sample and perform DSC analysis to measure any changes in its melting temperature, latent heat, and degree of supercooling.
- Data Comparison: Compare the thermal properties of the cycled samples to the initial samples to assess the thermal stability.

Visualizations



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Caption: Experimental workflow for evaluating the thermal stability of **sodium carbonate decahydrate** PCM.



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Caption: Troubleshooting logic for addressing supercooling in **sodium carbonate decahydrate** PCM.

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